1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride
Overview
Description
1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is an organic compound with the molecular formula C10H21ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride typically involves the reaction of 1-(3,3-Dimethylbutyl)piperazine with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): For continuous production
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) to ensure product quality
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding N-oxides
Reduction: Reaction with reducing agents to form amines
Substitution: Nucleophilic substitution reactions at the nitrogen atoms
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: In studies involving enzyme inhibition and receptor binding
Medicine: Potential therapeutic applications in drug development
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding
Receptor Modulation: Interaction with receptor sites, altering signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Dimethylbutyl)piperazine
- 1-(3,3-Dimethylbutyl)piperidin-2-one
- 1-(3,3-Dimethylbutyl)pyrrolidin-2-one
Uniqueness
1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)piperazin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-8-9(12)13;/h11H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSOTFQNNSPHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-59-6 | |
Record name | 2-Piperazinone, 1-(3,3-dimethylbutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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